molecular formula C14H17N5O4 B2707981 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine CAS No. 450344-96-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine

Cat. No.: B2707981
CAS No.: 450344-96-4
M. Wt: 319.321
InChI Key: AODAQPDOMVPEBF-UHFFFAOYSA-N
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Description

“N-[2-(3,4-Dimethoxyphenyl)ethyl]” is a part of various compounds. For instance, “N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide” is a compound with a molecular formula of C20H25NO5 . Another compound, “N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea”, is a synthetic compound with antioxidant properties.


Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-Dimethoxyphenyl)ethyl]” compounds can vary. For example, “N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide” has a molecular formula of C20H25NO5 , while “N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” has a molecular formula of C12H17NO3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-[2-(3,4-Dimethoxyphenyl)ethyl]” compounds can vary. For example, “N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” has a molecular weight of 223.2683 .

Scientific Research Applications

Antimalarial Activity

Research on similar compounds, such as derivatives of 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine (pyrimethamine), has shown significant antimalarial activity. These studies have led to the development of new analogs with modified positions, showing varying degrees of effectiveness against Plasmodium berghei in mice, indicating the potential for N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine and similar compounds in antimalarial drug development (Ress Rw et al., 1976).

Novel Ring Systems

The synthesis and cyclization of related compounds have led to the discovery of novel ring systems, such as the benzo[b]pyrimido[4,5-f]azocine ring system. This showcases the potential of this compound in contributing to the exploration of new chemical structures with possible unique biological activities (T. Schwan & N. J. Miles, 1982).

Antitumor Agents

Compounds structurally related to this compound have been evaluated as antitumor agents, particularly as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. This points to the potential application of the compound in the development of new antitumor therapies (C. Robson et al., 1997).

Crystal Structure Analysis

The crystal structure analysis of pyrimethaminium compounds, closely related to this compound, provides insights into the interaction patterns of these molecules, which could be critical in the design of new drugs with improved efficacy and reduced side effects (K. Balasubramani et al., 2007).

Antioxidant Properties

Studies on the oxidation products of antioxidants based on N,N'-substituted p-phenylenediamines, which share structural motifs with this compound, highlight the potential of such compounds in the rubber industry and possibly in the development of new antioxidant agents (P. Rapta et al., 2009).

Mechanism of Action

The mechanism of action can vary depending on the specific compound. For instance, “N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea” scavenges ROS by donating a hydrogen atom to the free radical, thereby neutralizing it.

Safety and Hazards

Safety and hazards can vary depending on the specific compound. For instance, “N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea” should be handled with care to avoid dust formation and contact with skin and eyes .

Properties

IUPAC Name

4-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4/c1-22-10-4-3-9(7-11(10)23-2)5-6-16-14-12(19(20)21)13(15)17-8-18-14/h3-4,7-8H,5-6H2,1-2H3,(H3,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODAQPDOMVPEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=NC(=C2[N+](=O)[O-])N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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